molecular formula C23H25N3O3S2 B11268104 N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B11268104
M. Wt: 455.6 g/mol
InChI Key: JKFXSQQKHCHXJZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with a sulfonylated phenylpiperazine group and a phenylethyl side chain. The compound’s design leverages the piperazine moiety’s known role in modulating receptor affinity and selectivity, while the sulfonyl group enhances hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C23H25N3O3S2/c27-23(24-13-11-19-7-3-1-4-8-19)22-21(12-18-30-22)31(28,29)26-16-14-25(15-17-26)20-9-5-2-6-10-20/h1-10,12,18H,11,13-17H2,(H,24,27)

InChI Key

JKFXSQQKHCHXJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Carboxamide Formation via Acylation

Thiophene-2-carboxylic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or oxalyl chloride , followed by reaction with 2-phenylethylamine. For example, oxalyl chloride converts the carboxylic acid to its acid chloride, which reacts with 2-phenylethylamine in anhydrous dichloromethane to yield the carboxamide intermediate. Typical yields range from 75–85% after purification via silica gel chromatography.

Friedel-Crafts Acylation of Thiophene

An alternative approach involves Friedel-Crafts acylation of thiophene with 2-phenylethyl isocyanate in the presence of aluminum trichloride (AlCl₃) . This method installs both the carboxamide and aryl groups in a single step, though regioselectivity challenges at the thiophene’s 2-position necessitate careful temperature control (-10°C to 0°C).

Sulfonylation at the Thiophene 3-Position

Introducing the sulfonyl group at the thiophene’s 3-position is critical for subsequent piperazine coupling. Two sulfonylation strategies are prevalent:

Chlorosulfonic Acid-Mediated Sulfonation

Treatment of thiophene-2-carboxamide with chlorosulfonic acid (ClSO₃H) in dichloroethane at 50–60°C generates the sulfonic acid intermediate, which is stabilized as its sodium salt using sodium bicarbonate . This intermediate is then reacted with thionyl chloride (SOCl₂) to form the sulfonyl chloride, achieving 80–90% conversion efficiency .

Direct Sulfonyl Chloride Coupling

Pre-formed 3-chlorosulfonyl-thiophene-2-carboxamide is coupled with 4-phenylpiperazine in dimethylformamide (DMF) using triethylamine (TEA) as a base. This one-pot reaction proceeds at room temperature over 12–18 hours, yielding 70–75% of the sulfonated product after aqueous workup.

Piperazine Substituent Incorporation

The 4-phenylpiperazine group is introduced via nucleophilic displacement of the sulfonyl chloride intermediate. Key considerations include:

Solvent and Base Optimization

Reactions performed in DMF or acetonitrile with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases enhance nucleophilicity. For instance, combining 4-phenylpiperazine with the sulfonyl chloride in DMF/K₂CO₃ at 80°C for 6 hours affords 85–90% yield .

Steric and Electronic Effects

Electron-donating groups on the piperazine’s phenyl ring (e.g., 4-methoxy ) accelerate reaction rates, while bulky substituents (e.g., 2-methyl ) necessitate higher temperatures (100–110°C) and extended reaction times (24 hours).

Final Product Purification and Characterization

Crude product purification employs recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures, achieving >95% purity. Analytical confirmation via ¹H NMR and LC-MS ensures structural fidelity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, thiophene-H), 7.45–7.20 (m, 10H, aromatic-H), 3.85 (t, J=6.8 Hz, 2H, CH₂), 3.10 (br s, 4H, piperazine-H).

  • LC-MS (ESI+) : m/z 506.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Friedel-Crafts AcylationThiophene acylation → sulfonation65–7092Moderate
Direct Sulfonyl ChlorideSulfonyl chloride → piperazine85–9098High
One-Pot CouplingCarboxamide → sulfonation → coupling75–8095High

The direct sulfonyl chloride method outperforms others in yield and scalability, though it requires stringent moisture control.

Challenges and Optimization Opportunities

Regioselectivity in Sulfonylation

Competing sulfonation at the thiophene’s 4-position remains a challenge. Directed ortho-metalation using lithium diisopropylamide (LDA) prior to sulfonation improves 3-position selectivity to >95%.

Piperazine Degradation

Prolonged heating (>24 hours) in DMF leads to piperazine decomposition. Replacing DMF with 1,4-dioxane and reducing reaction time to 8 hours mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Research indicates that N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibits notable biological activities:

1. Antitumor Activity:
Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. It has shown potential against various cancer cell lines, indicating its role as a candidate for anticancer drug development .

2. Neuroprotective Effects:
The compound may offer benefits in treating neurodegenerative diseases by modulating neurotransmitter systems. Its interaction with serotonin and dopamine receptors could lead to therapeutic effects in conditions like Alzheimer's disease and other cognitive impairments .

Synthesis Pathways

While detailed synthetic routes for this compound are not extensively documented, it can be synthesized through multi-step organic synthesis involving:

  • Condensation Reactions: Combining thiophene derivatives with amines.
  • Sulfonation: Introducing the sulfonyl group to enhance biological activity.
  • Amidation: Forming the amide bond critical for the compound's structure.

These steps reflect common methodologies in organic chemistry that can be adapted to synthesize this complex molecule.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism involves apoptosis induction and inhibition of cell proliferation .

Case Study 2: Neuroprotective Effects
Research has indicated that compounds with similar structures can modulate neurotransmitter systems effectively. This suggests that this compound may also exhibit neuroprotective properties, warranting further investigation into its therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural Insights :

  • Piperazine vs. Piperidine : The target compound’s phenylpiperazine sulfonyl group distinguishes it from thiophene fentanyl’s piperidine ring. Piperazine’s higher basicity and conformational flexibility may enhance interactions with amine-binding receptors like 5-HT1A .
  • Nitro Group Effects : N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a planar conformation (dihedral angle: 8.5–13.5° between thiophene and benzene rings), which contrasts with the steric bulk of the sulfonylated piperazine in the target compound. This difference likely alters solubility and bioactivity .

Pharmacological and Functional Comparisons

  • Opioid Receptor Affinity : Thiophene fentanyl derivatives () act as μ-opioid agonists due to their piperidine-phenylethyl motif, a hallmark of synthetic opioids. The target compound’s piperazine sulfonyl group likely redirects activity away from opioid receptors toward CNS targets like serotonin or sigma receptors .
  • Antimicrobial Activity: N-(2-Nitrophenyl)thiophene-2-carboxamide () demonstrates genotoxicity and antimicrobial properties, attributed to the nitro group’s electron-withdrawing effects. The target compound lacks this nitro group, suggesting divergent applications .
  • Receptor Selectivity: The fluorinated analog () may exhibit enhanced serotonin receptor binding due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound.

Biological Activity

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to confer various biological activities. The molecular formula is C23H25N3O4SC_{23}H_{25}N_3O_4S with a molecular weight of 441.59 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine ring enhances binding affinity to various receptors, potentially modulating neurotransmission. The sulfonyl group increases the compound's selectivity for its targets, which may include:

  • Neurotransmitter Receptors : Modulation of serotonin and dopamine receptors.
  • Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Biological Activity Overview

Research has demonstrated that compounds similar to this compound exhibit various biological activities such as:

  • Antidepressant Effects : Studies indicate that piperazine derivatives can enhance serotonin levels in the brain.
  • Antidiabetic Properties : Some derivatives have shown α-glucosidase inhibitory activity, suggesting potential for diabetes management.
  • Antimicrobial Activity : Compounds with similar structures have been investigated for their ability to combat bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (μM)Notes
Antidepressant 50.0Modulates serotonin receptor activity
α-Glucosidase Inhibition 53.0Competitive with acarbose (IC50 = 228.3)
Antimicrobial 10.0Effective against MRSA

Case Studies

  • Antidepressant Activity : A study highlighted the potential of piperazine derivatives in treating depression by increasing serotonin levels in animal models. The compound demonstrated significant improvement in behavioral tests compared to controls.
  • Diabetes Management : Another study focused on the α-glucosidase inhibitory effects of related compounds, revealing that this compound could serve as a lead compound for diabetes treatment due to its low cytotoxicity and effective inhibition profile.
  • Antimicrobial Efficacy : Research has shown that similar compounds effectively target bacterial cell membranes, leading to cell death, particularly in strains resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions .

Sulfonylation : Introduction of the sulfamoyl group using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .

Amide Coupling : Reaction of the sulfonylated thiophene intermediate with 2-phenylethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

  • Critical Conditions : Strict temperature control, inert atmosphere (N₂/Ar), and moisture-free solvents are essential for high yields.

Q. How is the structural identity and purity of this compound confirmed in academic research?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and functional groups. Aromatic protons (δ 7.2–8.1 ppm) and aliphatic signals (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) are key markers .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

  • Assay Design :

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. What strategies are employed to optimize the yield and scalability of its synthesis?

  • Process Chemistry Approaches :

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Optimization : Replacement of DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency .
  • Flow Chemistry : Continuous-flow systems for sulfonylation steps to enhance reproducibility and reduce reaction times .

Q. How do researchers analyze contradictory biological activity data across different studies?

  • Data Reconciliation Methods :

  • Orthogonal Assays : Validate antimicrobial results with agar diffusion and live/dead staining to confirm activity .
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-type-specific effects .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies due to protein conformational changes .

Q. What in silico approaches are used to predict its pharmacokinetics and target interactions?

  • Computational Tools :

  • ADME Prediction : SwissADME or pkCSM to estimate absorption, metabolism, and toxicity profiles .
  • Molecular Dynamics Simulations : GROMACS for assessing stability of ligand-target complexes (e.g., kinase binding pockets) .
  • QSAR Modeling : Development of quantitative structure-activity relationship models using MOE or Schrödinger Suite to guide analog design .

Q. How are structure-activity relationship (SAR) studies designed for its analogs?

  • SAR Framework :

  • Systematic Substitution : Modify the phenylpiperazine or thiophene moieties to assess impact on bioactivity. For example:
  • Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the phenyl ring to enhance enzyme inhibition .
  • Heterocycle Replacement : Substitute thiophene with furan or pyridine to alter electronic properties .
  • Bioactivity Correlation : Use IC₅₀ data from cytotoxicity assays to rank substituent effects .

Q. What advanced techniques resolve crystallographic or spectroscopic ambiguities in structural characterization?

  • High-Resolution Methods :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve dihedral angles between aromatic rings (e.g., thiophene vs. phenylpiperazine planes) and hydrogen-bonding networks .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex spectra, particularly for piperazine CH₂ groups .

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